Crocacin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

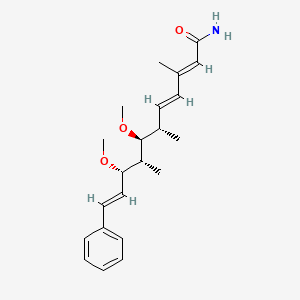

Crocacin C is a natural product found in Chondromyces crocatus with data available.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Crocacin C has shown promise in the pharmaceutical industry, particularly due to its cytotoxic effects against various cell lines. Initial studies indicate that it can moderately inhibit the growth of Gram-positive bacteria and exhibit antifungal activity.

Case Study: Cytotoxicity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent .

Agricultural Applications

The agricultural sector is exploring this compound as a lead compound for developing new fungicides. Its unique mechanism of action makes it an attractive candidate for combating fungal pathogens that are resistant to existing treatments.

Fungicidal Activity

- This compound has been tested against various plant pathogens, showing effectiveness in inhibiting fungal growth. For example, it demonstrated activity against Blumeria graminis (wheat powdery mildew) and Phytophthora infestans (potato late blight) in laboratory settings .

Stability Challenges

Despite its efficacy, this compound and its analogs face stability issues under field conditions. Studies have shown that these compounds exhibit low photostability, which limits their practical application as agricultural fungicides. For instance, crocacin A and D lost significant amounts of their active form within minutes of exposure to simulated sunlight .

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methods, emphasizing its complex structure and the challenges associated with its production.

Synthesis Overview

- This compound has been synthesized using a total synthesis approach involving multiple steps from commercially available precursors. For example, one method reported a synthesis involving ten linear steps with an overall yield of 5% .

Structural Characteristics

- This compound is characterized by a polyketide fragment that contributes to its biological activity. Its structural features have been studied using molecular modeling techniques to design more stable analogs with enhanced fungicidal properties .

The following table summarizes the biological activities of this compound compared to other members of the crocacin family:

| Compound | Antifungal Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| Crocacin A | Moderate | High | Inhibits cytochrome bc1 complex |

| Crocacin B | None | None | - |

| This compound | Moderate | Moderate | Inhibits mitochondrial respiration |

| Crocacin D | High | High | Inhibits cytochrome bc1 complex |

Eigenschaften

CAS-Nummer |

237425-38-6 |

|---|---|

Molekularformel |

C22H31NO3 |

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide |

InChI |

InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1 |

InChI-Schlüssel |

JCMQQWWEDGWMJB-ZAFMVVCLSA-N |

SMILES |

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Isomerische SMILES |

C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |

Kanonische SMILES |

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Synonyme |

crocacin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.